molecular formula C23H21N3O3S B2449943 ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate CAS No. 2034585-35-6

ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate

Cat. No.: B2449943
CAS No.: 2034585-35-6
M. Wt: 419.5
InChI Key: JOTCVEHOAIBFLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a useful research compound. Its molecular formula is C23H21N3O3S and its molecular weight is 419.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2-[[3-(3-methylphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S/c1-3-29-19(27)14-30-23-25-20-18(16-9-5-4-6-10-16)13-24-21(20)22(28)26(23)17-11-7-8-15(2)12-17/h4-13,24H,3,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOTCVEHOAIBFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C)NC=C2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrrolo[3,2-d]pyrimidine core with an ethyl acetate moiety and a thioether linkage. Its unique structural characteristics suggest a diverse range of pharmacological properties. The presence of multiple aromatic rings and heteroatoms in its structure may contribute to its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. Below are key findings from various studies:

  • Cytotoxicity Against Cancer Cell Lines :
    • In studies involving pyrrolo[2,3-d]pyrimidine derivatives, certain compounds demonstrated cytotoxic effects against multiple cancer cell lines with IC50 values ranging from 29 to 59 µM. Notably, some derivatives exhibited enhanced potency comparable to established tyrosine kinase inhibitors (TKIs) like sunitinib .
    • Ethyl 2-((4-oxo-7-phenyl-3-(o-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate has shown promise in preliminary assays for anticancer activity.
  • Mechanism of Action :
    • Mechanistic studies have revealed that certain derivatives can induce apoptosis and cell cycle arrest in cancer cells. For instance, compound 5k was found to increase pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .
    • Molecular docking studies suggest that these compounds may interact with key enzymes involved in cancer progression, including EGFR and CDK2, indicating their potential as multi-targeted kinase inhibitors .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrrolo[2,3-d]pyrimidine derivatives has highlighted the importance of specific functional groups in enhancing biological activity:

Compound NameKey Structural FeaturesBiological Activity
Compound 5kPyrrolo core with phenyl and thioether groupsPotent inhibitor of EGFR and CDK2
Compound 59Type II inhibitor architectureInhibits RET mutations and tumor cell migration
Ethyl derivativeEthyl acetate moiety and thioether linkagePotential anticancer activity

These findings underscore the significance of the thioether functionality and the arrangement of aromatic rings in modulating the biological effects of these compounds.

Case Studies

Several case studies provide insights into the efficacy of pyrrolo[3,2-d]pyrimidine derivatives:

  • Inhibition of Kinases :
    • A study reported the discovery of pyrrolo[2,3-d]pyrimidine derivatives as potent inhibitors of RET kinase. These compounds were effective against both wild-type and mutant forms of RET, demonstrating low nanomolar potency and significant growth inhibition in RET-driven cell lines .
  • Cell Cycle Impact :
    • Another investigation showed that specific derivatives caused significant cell cycle arrest at the G0–G1 phase in treated cancer cells, indicating their potential role in halting tumor progression through targeted cell cycle modulation .

Scientific Research Applications

Antimicrobial Applications

Research indicates that compounds similar to ethyl 2-((4-oxo-7-phenyl-3-(m-tolyl)-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetate exhibit significant antimicrobial properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have shown efficacy against various pathogens. A study demonstrated that these compounds exhibit minimum inhibitory concentrations (MICs) as low as 15.62 µg/ml against Staphylococcus aureus and Candida albicans.

Table: Antimicrobial Efficacy

CompoundMIC (µg/ml)Activity
Ethyl 2-thioacetate15.62Antibacterial
Derivative A31.25Antifungal

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly focusing on its ability to inhibit thioredoxin reductase (TrxR), an important target in cancer therapy due to its role in redox regulation and cell proliferation. In vitro studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine scaffolds can induce apoptosis in various cancer cell lines.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, ethyl 2-thioacetate has been assessed for anti-inflammatory properties. Animal model studies indicate significant reductions in inflammatory markers when treated with this compound.

Study on Antimicrobial Efficacy

A recent publication highlighted the broad-spectrum antimicrobial activity of thieno[3,2-d]pyrimidine derivatives against various pathogens. The study reported that certain derivatives exhibited potent antibacterial and antifungal activities.

Study on Anticancer Activity

Another research effort focused on the anticancer potential of similar compounds targeting TrxR1. The findings revealed that specific derivatives could significantly reduce tumor cell viability through apoptotic pathways.

Q & A

Q. What challenges arise during scale-up synthesis, and how are they addressed?

  • Answer : Key challenges and solutions:
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures).
  • Exothermic reactions : Use jacketed reactors with controlled cooling during cyclization.
  • Batch consistency : Implement in-process controls (IPC) via inline FTIR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.